molecular formula C15H16N2O2S B5540893 N-[4-methyl-2-(propanoylamino)phenyl]thiophene-2-carboxamide

N-[4-methyl-2-(propanoylamino)phenyl]thiophene-2-carboxamide

Cat. No.: B5540893
M. Wt: 288.4 g/mol
InChI Key: HDZSTDMCRYFAHC-UHFFFAOYSA-N
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Description

N-[4-methyl-2-(propanoylamino)phenyl]thiophene-2-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in pharmaceuticals and materials science.

Scientific Research Applications

N-[4-methyl-2-(propanoylamino)phenyl]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-methyl-2-(propanoylamino)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-methyl-2-aminophenylthiophene with propanoyl chloride under basic conditions to form the intermediate N-[4-methyl-2-(propanoylamino)phenyl]thiophene. This intermediate is then reacted with carboxylic acid derivatives to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and catalytic processes can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-[4-methyl-2-(propanoylamino)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, alkylating agents, and appropriate solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[4-methyl-2-(propanoylamino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide
  • N-[4-methyl-2-(acetylamino)phenyl]-2-thiophenecarboxamide
  • N-[4-methyl-2-(butanoylamino)phenyl]-2-thiophenecarboxamide

Comparison: N-[4-methyl-2-(propanoylamino)phenyl]thiophene-2-carboxamide stands out due to its specific propanoylamino group, which imparts unique electronic and steric properties. This makes it particularly suitable for certain applications where similar compounds may not perform as effectively .

Properties

IUPAC Name

N-[4-methyl-2-(propanoylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-3-14(18)16-12-9-10(2)6-7-11(12)17-15(19)13-5-4-8-20-13/h4-9H,3H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZSTDMCRYFAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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